N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
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Overview
Description
“N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide” is a complex organic compound. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful for developing new derivatives .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The indole nucleus is aromatic in nature, containing a benzenoid nucleus and 10 π-electrons . The molecule would also contain a morpholine ring and a sulfonylbenzamide group.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, indole N-alkylation is a robust, clean, high-yielding process that generates minimal quantities of by-products or leftovers . This makes it ideal for one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, a related compound, “C 17 H 14 N 3 O 2 Cl”, has a melting point of 211–213°C .Scientific Research Applications
Anticancer Potential
- A study by Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives, including compounds with a morpholine ring, and evaluated their anticancer activity against breast cancer cells. One compound showed significant selective inhibition of cancer cell proliferation.
Neurokinin-1/NK2 Antagonist
- Research by Norman (2008) discussed a compound structurally related to the subject chemical, highlighting its potential in treating disorders like asthma, gastrointestinal diseases, pain, and depression.
PI3Kβ Inhibitors for Cancer
- A study by Certal et al. (2014) discussed the optimization of pyrimidone indoline amide PI3Kβ inhibitors for the treatment of PTEN-deficient cancers, showcasing the potential of indoline and morpholine derivatives in targeted cancer therapies.
Cytotoxic Activity in Cancer Research
- Doan et al. (2016) investigated novel indoline and morpholine derivatives for cytotoxic effects on osteosarcoma cells. The study found that indoline derivatives exhibited higher cytotoxic effects, suggesting potential as anti-cancer agents (Doan et al., 2016).
Reactivity and Synthetic Applications
- Follet et al. (2015) synthesized and studied substituted aryl(indol-3-yl)methylium ions, including derivatives with morpholine, to explore their reactivity with π-nucleophiles. This study offers insights into their utility in synthetic chemistry (Follet et al., 2015).
NK-1 Receptor Antagonist
- Harrison et al. (2001) developed a neurokinin-1 receptor antagonist with a morpholine ring, effective in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Synthesis of N-Aryl-Isoindolinones
- Verma et al. (2015) discussed the synthesis of N-aryl-isoindolinones, including drugs like indoprofen, utilizing morpholine derivatives (Verma et al., 2015).
5-HT6 Receptor Antagonists
- Zajdel et al. (2016) designed a series of N1-azinylsulfonyl-1H-indole derivatives, including those with morpholine, as potent 5-HT6 receptor antagonists with procognitive and antidepressant-like properties (Zajdel et al., 2016).
Cannabinoid Receptor Agonists
- D'ambra et al. (1992) explored conformationally restrained analogues of pravadoline with a morpholine side chain, representing a new class of cannabinoid receptor agonists (D'ambra et al., 1992).
Gastroprokinetic Activity
- Kalo et al. (1995) synthesized N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, showing potent gastroprokinetic activity (Kalo et al., 1995).
Mechanism of Action
Target of Action
Compounds with an indole structure, like this one, are often involved in interactions with various proteins and enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would involve the compound binding to its target(s), leading to a change in the target’s function. This could involve inhibiting or enhancing the target’s activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Future Directions
The future directions for “N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide” would likely involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of indole derivatives, there is considerable potential for the development of new therapeutic agents .
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-12-18-13-16(2-7-20(18)23-15)14-22-21(25)17-3-5-19(6-4-17)29(26,27)24-8-10-28-11-9-24/h2-7,12-13,23H,8-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDIOSKDNJKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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